![molecular formula C10H12ClN5S B6437285 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole CAS No. 2549018-62-2](/img/structure/B6437285.png)
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole
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Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C10H12ClN5S and its molecular weight is 269.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.0501943 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiadiazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the nature of substituents on the phenyl ring of thiadiazoles can significantly influence their cytotoxic activity .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may induce various molecular and cellular changes .
Biological Activity
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole is a novel compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure combining thiadiazole, azetidine, and pyrazole rings. Its molecular formula is C12H14ClN5S with a molecular weight of approximately 263.72 g/mol. The presence of the chloro-substituted pyrazole moiety enhances its reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄ClN₅S |
Molecular Weight | 263.72 g/mol |
IUPAC Name | This compound |
CAS Number | 2548997-56-2 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxicity with IC₅₀ values indicating their effectiveness:
Compound | Cell Line | IC₅₀ (µg/mL) |
---|---|---|
Compound 4e | MCF-7 | 0.28 |
Compound 4i | HepG2 | 9.6 |
Target Compound | MCF-7 | TBD |
The mechanism of action appears to involve induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at the S and G₂/M phases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains. The specific activity against pathogens remains an area for further exploration.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors that are critical for cancer cell proliferation.
- Apoptotic Pathways : Inducing programmed cell death via mitochondrial pathways.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
Research Findings
A systematic review of related literature reveals a trend towards developing hybrid compounds featuring the thiadiazole scaffold due to their enhanced biological activities compared to traditional agents . Investigations into structure–activity relationships (SAR) suggest that modifications in substituents significantly influence potency and selectivity towards cancerous cells.
Properties
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5S/c1-7-13-14-10(17-7)15-3-8(4-15)5-16-6-9(11)2-12-16/h2,6,8H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIRXBMRRYLJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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